molecular formula C18H22N4O4S B2781292 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 850935-92-1

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2781292
CAS No.: 850935-92-1
M. Wt: 390.46
InChI Key: ZXPCSLJLDNVNNY-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where a piperidine derivative reacts with a suitable electrophile.

    Final coupling: The benzamide moiety is introduced through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or piperidine rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: The benzamide and piperidine moieties may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary, but common reagents include alkyl halides, acyl chlorides, and bases like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring and sulfonyl group might play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-aminobenzamide
  • N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Uniqueness

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not seen in other similar compounds.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12-8-10-22(11-9-12)27(24,25)15-6-4-13(5-7-15)16(23)19-18-21-20-17(26-18)14-2-3-14/h4-7,12,14H,2-3,8-11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPCSLJLDNVNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Reactant of Route 2
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N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Reactant of Route 3
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N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

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